6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a stable isotope-labeled compound used primarily in organic synthesis and proteomics research . It has a molecular formula of C19H24D4N2O2 and a molecular weight of 320.46 . This compound is characterized by its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves multiple steps, starting from the appropriate precursors. The reaction conditions often involve the use of organic solvents such as chloroform and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-boc group under acidic or basic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its distribution and metabolism .
Comparison with Similar Compounds
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 can be compared with other similar compounds, such as:
1-Boc-octahydropyrrolo[3,4-b]pyridine: This compound lacks the benzyl group and deuterium labeling, making it less suitable for certain types of research.
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine: This compound is similar but does not have the deuterium labeling, which limits its use in metabolic studies
The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in various research applications .
Properties
IUPAC Name |
tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.